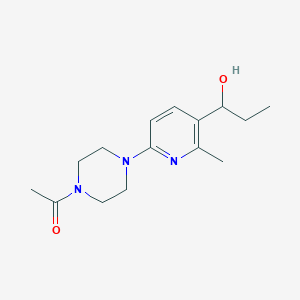

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

Descripción

The compound 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone features a pyridine core substituted at position 5 with a 1-hydroxypropyl group and at position 6 with a methyl group. This pyridine moiety is linked via a piperazine ring to an ethanone group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance to central nervous system (CNS) targeting or enzyme inhibition, based on analogs discussed below .

Propiedades

Fórmula molecular |

C15H23N3O2 |

|---|---|

Peso molecular |

277.36 g/mol |

Nombre IUPAC |

1-[4-[5-(1-hydroxypropyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C15H23N3O2/c1-4-14(20)13-5-6-15(16-11(13)2)18-9-7-17(8-10-18)12(3)19/h5-6,14,20H,4,7-10H2,1-3H3 |

Clave InChI |

LRMBIILFSCRONI-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:

Formación del anillo de piperazina: El anillo de piperazina se puede sintetizar mediante una reacción de ciclización que involucra etilendiamina y un dihaloalcano adecuado.

Sustitución con el grupo hidroxipropil: El grupo hidroxipropil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un haluro de hidroxipropil.

Introducción del grupo metilpiridinil: El grupo metilpiridinil se puede unir mediante una reacción de acoplamiento, como una reacción de acoplamiento cruzado de Suzuki-Miyaura, utilizando un derivado de ácido borónico adecuado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización del proceso para minimizar los subproductos y los residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxipropil se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo carbonilo en la parte etanona se puede reducir para formar un alcohol.

Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica con varios electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como haluros de alquilo y cloruros de acilo.

Principales productos formados

Oxidación: Formación de una cetona o aldehído.

Reducción: Formación de un alcohol.

Sustitución: Formación de varios derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Preliminary studies indicate that 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone exhibits significant antimicrobial properties. Research has shown that compounds with similar piperazine and pyridine structures can demonstrate effective antibacterial and antifungal activities. For instance, derivatives of piperazine have been evaluated for their efficacy against various microbial strains, suggesting a potential for this compound to act as a lead molecule in developing new antimicrobial agents .

Anticancer Research

The compound's structural features may also contribute to its potential as an anticancer agent. Studies involving similar compounds have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Molecular docking studies have suggested that the interactions between the compound and specific receptors could play a crucial role in its anticancer activity .

Synthesis and Derivatives

The synthesis of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone generally involves multi-step reactions that require precise control of conditions such as temperature and pH to optimize yield and purity. The synthesis pathways often include:

- Formation of the piperazine ring.

- Introduction of the pyridine moiety.

- Final coupling with the ethanone group.

These synthetic routes not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds structurally related to 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Evaluation | Compounds exhibited significant antibacterial activity against Gram-positive bacteria. |

| Study 2 | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer cell lines, suggesting potential therapeutic applications. |

| Study 3 | Molecular Docking | Identified key interactions with target proteins involved in cancer progression, highlighting its mechanism of action. |

Mecanismo De Acción

El mecanismo de acción de 1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona involucra su interacción con objetivos moleculares específicos. Los grupos hidroxipropil y metilpiridinil pueden facilitar la unión a enzimas o receptores, modulando su actividad. Las rutas y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperazine-Linked Antipsychotic Derivatives

highlights 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which share the ethanone-piperazine backbone but replace the pyridine ring with a biphenyl system. Key findings:

- Substituent Effects: Methoxy (2-OCH₃) and dichlorophenyl (2,3-Cl₂) groups on the aryl piperazine moiety reduced catalepsy induction while retaining anti-dopaminergic and anti-serotonergic activity .

- QSAR Insights: Brain/blood partition coefficient (QPlogBB) and electron affinity (EA) correlate with antidopaminergic activity in biphenyl derivatives .

Table 1: Key Structural and Pharmacological Comparisons

Heterocyclic Variations in Piperazine-Ethanone Systems

and describe compounds with pyrimidine and triazole substituents:

- Pyrimidine-Ethynyl Derivatives: 1-(4-{5-[6-Amino-5-(4-chlorophenyl)pyrimidin-4-ylethynyl]pyridin-2-yl}piperazin-1-yl)ethanone () incorporates a pyrimidine-ethynyl group, which may enhance DNA intercalation or kinase inhibition compared to the target compound’s simpler hydroxypropyl group .

- Triazole-Pyrimidine Hybrids: details a compound with a 1,2,4-triazole substituent linked to pyrimidine and piperazine. Such systems are associated with kinase or protease inhibition due to heterocyclic electronic effects .

Complex Heterocyclic Systems

lists imidazopyrrolopyrazine-containing ethanones (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone). These compounds exhibit:

Actividad Biológica

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone, a compound characterized by a unique combination of a piperazine ring and a pyridine derivative, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is C15H23N3O2, with a molecular weight of approximately 277.36 g/mol. The compound's structure includes:

- A hydroxyl group attached to a propyl chain.

- A 6-methylpyridin-2-yl moiety linked via a piperazine unit.

This specific arrangement enhances its potential biological activity and applications in medicinal chemistry .

Neuroprotective Effects

Research indicates that similar compounds exhibit neuroprotective properties. For instance, studies have shown that derivatives can mitigate glutamine-induced neurotoxicity in PC12 cells and extend survival time in mice subjected to acute cerebral ischemia . These findings suggest that 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone may possess similar neuroprotective characteristics.

Antimicrobial Activity

Compounds with structural similarities to 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone have demonstrated notable antibacterial and antifungal activities. A study evaluating various piperazine derivatives found significant antimicrobial effects, indicating that this compound could be explored for its potential as an antimicrobial agent .

Antitumor Activity

The antitumor properties of related compounds have been documented. For example, a series of piperazine derivatives showed promising results against various cancer cell lines. The mechanisms often involve the inhibition of critical cellular pathways, which could also apply to 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone .

Case Studies

| Study | Findings |

|---|---|

| Neuroprotection in PC12 Cells | The compound exhibited protective effects against glutamate toxicity, enhancing cell survival rates. |

| Antimicrobial Evaluation | Demonstrated significant activity against bacterial strains, suggesting potential as an antibiotic. |

| Antitumor Screening | Showed inhibitory effects on cancer cell proliferation in vitro, warranting further investigation into its mechanisms. |

The biological activity of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone may be attributed to its ability to interact with various biological targets:

- Neurotransmitter Receptors : The piperazine structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which may also apply to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.